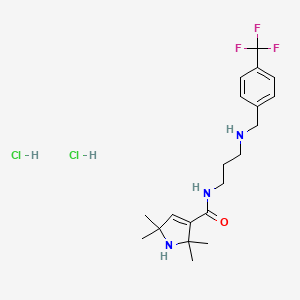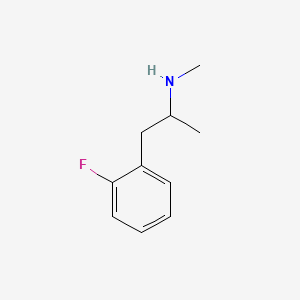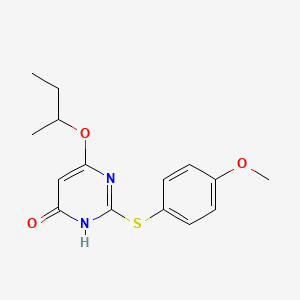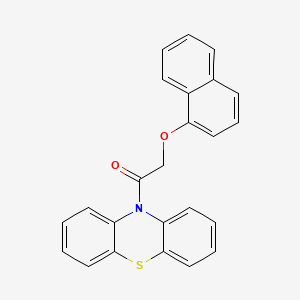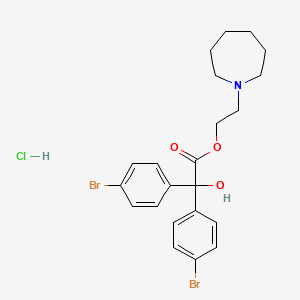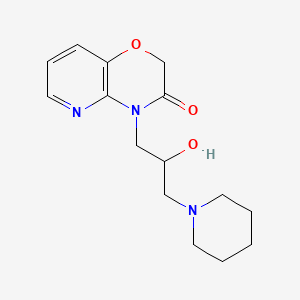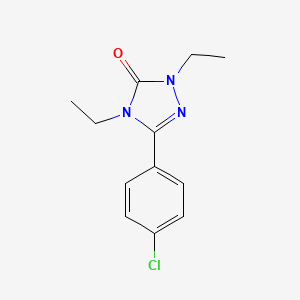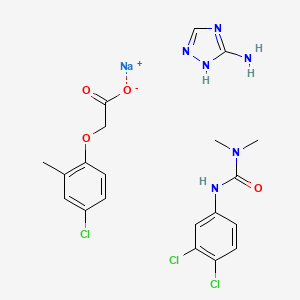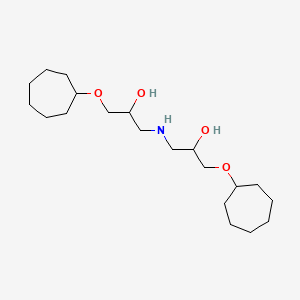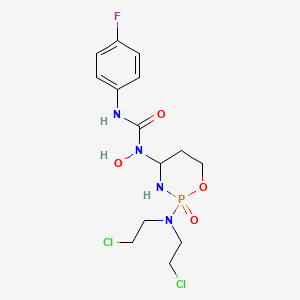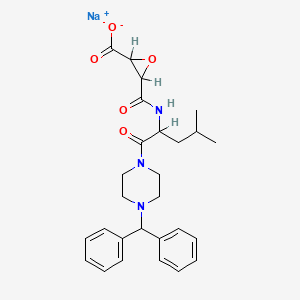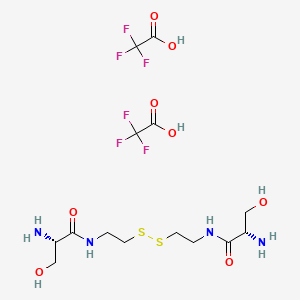
N,N'-Bis(serinyl)cystamine bis(trifluoroacetate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Bis(serinyl)cystamine bis(trifluoroacetate) is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of serine and cystamine moieties, which are linked together and further stabilized by trifluoroacetate groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(serinyl)cystamine bis(trifluoroacetate) typically involves the reaction of serine derivatives with cystamine in the presence of trifluoroacetic acid. The reaction conditions often include controlled temperatures and pH levels to ensure the proper formation of the desired compound. The process may involve multiple steps, including protection and deprotection of functional groups to achieve the final product.
Industrial Production Methods
Industrial production of N,N’-Bis(serinyl)cystamine bis(trifluoroacetate) may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Bis(serinyl)cystamine bis(trifluoroacetate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, which can further react to form more complex structures.
Reduction: Reduction reactions can break disulfide bonds, leading to the formation of thiol groups.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, pH levels, and solvents to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide-linked polymers, while reduction can yield thiol-containing compounds.
Aplicaciones Científicas De Investigación
N,N’-Bis(serinyl)cystamine bis(trifluoroacetate) has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex molecules and polymers.
Biology: The compound is used in the study of protein folding and disulfide bond formation.
Industry: The compound is used in the production of specialized materials and coatings.
Mecanismo De Acción
The mechanism of action of N,N’-Bis(serinyl)cystamine bis(trifluoroacetate) involves its ability to form and break disulfide bonds. This property is crucial in various biological processes, including protein folding and stabilization. The compound can interact with molecular targets such as enzymes and receptors, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Bis(acryloyl)cystamine: This compound is used as a reversible cross-linker for polyacrylamide gels and has applications in DNA purification and hydrogel fabrication.
N,N’-Bis(acryloyl)cystinamide: Known for its use in the preparation of reduction-sensitive nanohydrogels for drug delivery.
Uniqueness
N,N’-Bis(serinyl)cystamine bis(trifluoroacetate) stands out due to its unique combination of serine and cystamine moieties, which provide distinct chemical and biological properties. The presence of trifluoroacetate groups further enhances its stability and reactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
147529-88-2 |
|---|---|
Fórmula molecular |
C14H24F6N4O8S2 |
Peso molecular |
554.5 g/mol |
Nombre IUPAC |
(2S)-2-amino-N-[2-[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]ethyldisulfanyl]ethyl]-3-hydroxypropanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H22N4O4S2.2C2HF3O2/c11-7(5-15)9(17)13-1-3-19-20-4-2-14-10(18)8(12)6-16;2*3-2(4,5)1(6)7/h7-8,15-16H,1-6,11-12H2,(H,13,17)(H,14,18);2*(H,6,7)/t7-,8-;;/m0../s1 |
Clave InChI |
YFKCJNFUNGJCLQ-FOMWZSOGSA-N |
SMILES isomérico |
C(CSSCCNC(=O)[C@H](CO)N)NC(=O)[C@H](CO)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
SMILES canónico |
C(CSSCCNC(=O)C(CO)N)NC(=O)C(CO)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


